6-(2,4-Dimethylthiazol-5-yl)pyrimidin-4-ol
Overview
Description
This compound belongs to the class of organic compounds known as 2,4,5-trisubstituted thiazoles . It’s a yellow tetrazolium dye that is widely used in biological and biomedical research.
Molecular Structure Analysis
The molecular formula of “6-(2,4-Dimethylthiazol-5-yl)pyrimidin-4-ol” is C10H11N3OS, and its molecular weight is 221.28 g/mol.Scientific Research Applications
Cyclin-Dependent Kinase Inhibition
6-(2,4-Dimethylthiazol-5-yl)pyrimidin-4-ol derivatives have been identified as potent inhibitors of cyclin-dependent kinase-2 (CDK2), highlighting their potential in cancer therapy. These inhibitors exhibit antiproliferative and proapoptotic effects, indicating their effectiveness in cellular CDK2 and CDK9 inhibition. This discovery is based on structure-guided design and structure-activity relationship (SAR) analyses, supported by X-ray crystal structures of analogues complexed with CDK2 (Wang et al., 2004).
Antiproliferative Activity
A study on pyrimido[1,6-a]thieno[2,3-d]pyrimidin-4-ones, derived from reactions involving 2,4-dimethylthiazolyl pyrimidines, demonstrated significant antiproliferative activity against cancer cell lines. These compounds, particularly when treated with various amines, have shown concentration- and structure-dependent cytotoxic effects, suggesting their potential as cancer therapeutic agents (Atapour-Mashhad et al., 2017).
Antifungal Effects
Compounds featuring the this compound scaffold have shown promising antifungal activity against various fungi strains. The efficacy of these compounds suggests their potential development into novel antifungal agents (Jafar et al., 2017).
Mechanism of Action
While the specific mechanism of action for “6-(2,4-Dimethylthiazol-5-yl)pyrimidin-4-ol” is not available, imidazole derivatives show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
properties
IUPAC Name |
4-(2,4-dimethyl-1,3-thiazol-5-yl)-1H-pyrimidin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3OS/c1-5-9(14-6(2)12-5)7-3-8(13)11-4-10-7/h3-4H,1-2H3,(H,10,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWJSQVBVOTVGLY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C2=CC(=O)NC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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